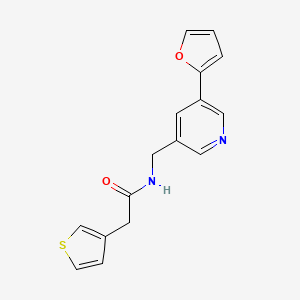

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-yl group at the 5-position and a methylacetamide moiety at the 3-position. The acetamide side chain is further modified with a thiophen-3-yl group. Its design leverages the electronic and steric properties of furan and thiophene to enhance binding interactions in biological systems .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(7-12-3-5-21-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-20-15/h1-6,8,10-11H,7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKZXMYHFVUSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyridine Intermediate: Starting with a furan derivative, a series of reactions such as halogenation and subsequent nucleophilic substitution can introduce the pyridine ring.

Coupling Reaction: The pyridine intermediate is then coupled with a thiophene derivative through a cross-coupling reaction, often using palladium catalysts.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). The inhibition rates for these cell lines suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Preliminary data indicate that it may inhibit the growth of several fungal strains, making it a candidate for further development as an antifungal agent. The specific mechanisms of action are still under investigation, but the presence of the furan and thiophene moieties is believed to enhance its bioactivity .

Insecticidal Activity

Insecticidal assays have shown that this compound possesses moderate insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest potential applications in agricultural settings for pest control, although further optimization and testing are needed to improve efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against PC3 cells using the MTT assay. Results indicated that the compound exhibited an inhibition rate of up to 64.20%, demonstrating significant anticancer potential compared to standard treatments like doxorubicin .

Case Study 2: Antifungal Screening

A series of compounds structurally related to this compound were screened against Botrytis cinerea, with some derivatives showing inhibition rates exceeding 80%. This suggests that modifications to the structure could enhance antifungal activity, paving the way for further research into its applications in plant protection .

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions, while the pyridine ring can engage in hydrogen bonding or metal coordination.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridine- and acetamide-containing derivatives. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Analysis

Binding Interactions: The target compound’s pyridine-furan-thiophene architecture may enhance binding compared to simpler analogues like 5RH1 (chlorothiophene) or 5RGZ (cyanophenyl). The furan-2-yl group could introduce additional π-π stacking with hydrophobic residues, while the thiophen-3-yl side chain may improve selectivity over thiophen-2-yl derivatives due to steric differences . In contrast, sulfonamide-containing analogues (e.g., K306(1)) prioritize polar interactions over aromatic stacking, leading to distinct biological targets (e.g., SHIP1 vs. viral proteases) .

Synthetic Accessibility: The target compound’s synthesis likely involves palladium-catalyzed coupling (as in ) or alkylation strategies (), similar to 5RH1 and 5RGZ.

Pharmacological Potential: Anti-exudative activity in furan-triazole derivatives () suggests the target compound could be repurposed for inflammatory conditions. However, its pyridine-thiophene core may confer unique pharmacokinetic properties, such as improved metabolic stability over triazole-based systems .

Physical Properties :

- Melting points of analogous compounds (e.g., K306(1) at 177–180°C) indicate that the target’s heteroaromaticity may result in moderate thermal stability, though experimental data are needed for confirmation .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 298.4 g/mol. The compound features a furan ring, a pyridine moiety, and a thiophene ring, which contribute to its unique biological activity.

The biological activity of this compound is thought to arise from its interactions with various biological targets, including enzymes and receptors. The presence of heterocyclic rings enhances its ability to bind to specific sites in biological systems, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities:

-

Antimicrobial Activity :

- In vitro studies have demonstrated significant antimicrobial effects against various pathogens. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- The compound's ability to inhibit biofilm formation suggests potential applications in treating chronic infections where biofilms are prevalent.

- Antiviral Activity :

- Cytotoxicity :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives similar to this compound. The results indicated that these compounds exhibited strong synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Case Study 2: Antiviral Potential

Research on related compounds has demonstrated their ability to inhibit the NS5B RNA polymerase of Hepatitis C virus (HCV), with IC50 values indicating potent antiviral activity . This highlights the potential of N-substituted heterocycles in developing new antiviral agents.

Comparative Biological Activity Table

| Compound | Biological Activity | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| N-Acetyl Compound | Antimicrobial | 0.22 - 0.25 | >60 |

| Similar Derivative A | Antiviral (HCV) | Not specified | 31.9 |

| Similar Derivative B | Synergistic with Ciprofloxacin | Not specified | Not specified |

Q & A

Q. What are the common synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, and what reaction conditions are critical?

Methodological Answer: The compound can be synthesized via multi-step reactions involving substitution, condensation, and functional group modifications. For example:

- Substitution reactions : Alkaline conditions (e.g., K₂CO₃) for nucleophilic displacement of halides with heterocyclic alcohols (e.g., furan-2-ylmethanol) .

- Reduction : Iron powder in acidic media to reduce nitro intermediates to amines, as seen in analogous acetamide syntheses .

- Condensation : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link amine intermediates with carboxylic acid derivatives . Critical conditions include inert atmospheres (N₂/Ar), temperature control (e.g., 130°C for cyclization), and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer: Core techniques include:

- ¹H/¹³C NMR : To confirm the presence of furan (δ 6.3–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and acetamide (δ 2.1 ppm for CH₃) moieties. Discrepancies in splitting patterns may indicate regioisomeric impurities .

- LC-MS : To verify molecular weight (e.g., [M+H]+ peaks) and detect side products .

- Elemental analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

- Melting point : Consistency with literature (e.g., 190–203°C for analogous acetamides) .

Q. What purification strategies are effective for resolving byproducts in the final synthesis step?

Methodological Answer:

- Silica gel chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts, as demonstrated in pyridine-core acetamide purification .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .

- pH-dependent extraction : For amine intermediates, adjust pH to 9 with NH₄OH to partition impurities into aqueous phases .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for thiophene-containing analogs) .

- Cell viability assays : MTT or resazurin assays in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .

Q. How do the furan and thiophene moieties influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic conditions : Thiophene’s sulfur atom may undergo oxidation; monitor via HPLC for sulfoxide/sulfone byproducts .

- Basic conditions : Furan rings are prone to hydrolysis; stabilize using electron-withdrawing groups on the pyridine core .

- Accelerated stability testing : Perform stress studies (40°C/75% RH) with LC-MS tracking .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize diastereomeric impurities?

Methodological Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for selective reductions, as seen in nitro-to-amine conversions .

- Solvent effects : Use DMF for high-temperature cyclization (130°C) to suppress racemization .

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal parameters .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for thiophene-furan proximity .

- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing split discrepancies .

- X-ray crystallography : Confirm absolute configuration, as done for related pyridine-acetamide derivatives .

Q. What computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory potential) using PubChem 3D conformers .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data from analogs .

Q. How can discrepancies in reported biological activity across studies be addressed?

Methodological Answer:

- Standardized assays : Adopt CLSI guidelines for MIC (antimicrobial) or NCI-60 protocols (anticancer) to reduce variability .

- Metabolite profiling : Use HPLC-MS to identify active metabolites that may explain potency differences .

- Batch-to-batch analysis : Ensure purity >98% via orthogonal methods (HPLC, DSC) to exclude impurity-driven effects .

Q. What strategies establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with substituted furans (e.g., 5-nitro-furan-2-yl) or thiophenes (3-bromo-thiophene) .

- Pharmacophore mapping : Identify critical H-bond acceptors (acetamide carbonyl) and hydrophobic regions (thiophene) using MOE .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.